molecular formula C10H11F3O2 B12852883 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B12852883
M. Wt: 220.19 g/mol
InChI Key: BHPFJIBCUVYARO-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is an organic compound that features a phenyl ring substituted with a methoxy group and a trifluoromethyl group, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent like methanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenylacetate
  • 4-(Trifluoromethyl)phenethyl alcohol

Uniqueness

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the ethanol moiety provides a distinct set of properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O2/c1-15-9-6-7(4-5-14)2-3-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3

InChI Key

BHPFJIBCUVYARO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)C(F)(F)F

Origin of Product

United States

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